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molecular formula C6H12N2O3 B2456634 N'-Isopropylureidoacetic acid CAS No. 63637-91-2

N'-Isopropylureidoacetic acid

Cat. No. B2456634
M. Wt: 160.173
InChI Key: JZQUNHVVWROPDZ-UHFFFAOYSA-N
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Patent
US04080473

Procedure details

A solution of glycine (75.1 g.) in normal sodium hydroxide solution (one litre) is heated at 36° C. A solution of isopropyl isocyanate (76.5 g.) in acetone (100 cc.) is then added dropwise, whilst stirring. A rise in temperature from 36° to 50° C is observed in the course of the addition. The reaction mixture is stirred for a further 30 minutes after the end of the addition. Crushed ice (500 g.) and water (250 cc.) are then added and the mixture is acidified by adding 5 N hydrochloric acid (200 cc.), while stirring. The precipitate is then filtered off, and dried. 2-(3-Isopropylureido)-acetic acid (70 g.) melting at 178° C is thus obtained. A second crop (44 g.) of 2-(3-isopropylureido)-acetic acid, melting at 178° C, is obtained by concentrating the filtrate.
Quantity
75.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
76.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[CH:6]([N:9]=[C:10]=[O:11])([CH3:8])[CH3:7].O.Cl>[OH-].[Na+].CC(C)=O>[CH:6]([NH:9][C:10](=[O:11])[NH:1][CH2:2][C:3]([OH:5])=[O:4])([CH3:8])[CH3:7] |f:4.5|

Inputs

Step One
Name
Quantity
75.1 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
76.5 g
Type
reactant
Smiles
C(C)(C)N=C=O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A rise in temperature from 36° to 50° C is observed in the course of the addition
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for a further 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
after the end of the addition
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
The precipitate is then filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC(NCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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